molecular formula C9H11NO4S2 B1676373 Methasulfocarb CAS No. 66952-49-6

Methasulfocarb

Cat. No. B1676373
CAS RN: 66952-49-6
M. Wt: 261.3 g/mol
InChI Key: IXJOSTZEBSTPAG-UHFFFAOYSA-N
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Description

Methasulfocarb is a monothiocarbamic ester that is phenyl methanesulfonate in which the hydrogen at position 4 is replaced by a (methylcarbamoyl)sulfanediyl group . It is a fungicide used for the treatment of a range of fungal diseases in rice .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO4S2 . The IUPAC name is [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate . The InChI is InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) .

Scientific Research Applications

Control of Bacterial Seedling Rot in Rice

  • Application : Methasulfocarb is effective in controlling bacterial seedling rot of rice caused by Pseudomonas glumae. This fungicide shows better control effects under suitable air temperatures for rice seedlings and at lower inoculum concentrations (Ohmori & Watanabe, 1986).

Bird Repellent in Agriculture

  • Application : Methiocarb, a variant of this compound, has been tested as a seed treatment to repel blackbirds and crows from sprouting corn. It significantly reduced sprout damage in treated fields compared to control fields (Stickley & Guarineo, 1972).

Histopathological Studies in Rainbow Trout

  • Application : Methiocarb was used in a study to observe its effects on various organs of rainbow trout exposed to different concentrations. The study found no evident lesions in liver, kidney, spleen, or brain of fish exposed to methiocarb for 21 days (Altinok & Capkin, 2007).

Testicular Estrogen Receptor Alpha Expression in Mice

  • Application : Methiocarb alters testicular ERα expression in adult mice without significantly affecting sperm production and quality. This study contributes to understanding the endocrine-disrupting potential of Methiocarb (Han et al., 2009).

Oxidative Damage and Protective Effects in Rats

  • Application : Methiocarb-induced oxidative damage following subacute exposure was observed in rats, with vitamin E and taurine showing potential protective effects. This study highlights the toxicological impact of Methiocarb on rat tissues and possible mitigating agents (Ozden et al., 2009).

Wildlife and Environmental Impact Studies

  • Application : The impact of Methiocarb on wood mice populations was studied, showing that it can reduce these populations on arable fields. This research is significant for understanding the environmental impact of Methiocarb use in agriculture (Shore et al., 1997).

Mechanism of Action

Target of Action

Methasulfocarb is a fungicide that is primarily used to control a range of fungal diseases in rice crops . The primary targets of this compound are various fungal species including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia .

Mode of Action

It is known to have a growth retarding activity . This suggests that this compound may interfere with the growth and reproduction of the target fungi, thereby inhibiting their ability to cause disease.

Result of Action

The result of this compound’s action is the control of fungal diseases in rice crops . By inhibiting the growth and reproduction of the target fungi, this compound prevents these organisms from causing disease, thereby protecting the crops.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil application of this compound suggests that soil properties such as pH, organic matter content, and moisture levels could potentially impact its efficacy . .

Safety and Hazards

Methasulfocarb is toxic and can cause moderate to severe irritation to the skin and eyes . If inhaled or swallowed, it is recommended to seek medical attention . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOSTZEBSTPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058155
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66952-49-6
Record name Methasulfocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66952-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methasulfocarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHASULFOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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